molecular formula C23H19FN2OS B2854749 [1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-76-4

[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2854749
CAS No.: 862826-76-4
M. Wt: 390.48
InChI Key: QISSQWONDABJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C23H19FN2OS and its molecular weight is 390.48. The purity is usually 95%.
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Biological Activity

The compound [1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a unique class of thioether derivatives and imidazole-based compounds, which are gaining attention in medicinal chemistry due to their potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes:

  • A biphenyl moiety
  • An imidazole ring
  • A thioether functional group

These structural features contribute to its chemical reactivity and biological activity. The molecular formula is C19H18FN2SC_{19}H_{18}FN_2S with a molecular weight of approximately 320.42 g/mol.

Synthesis

The synthesis of This compound can be achieved through several synthetic routes. Common approaches include:

  • Condensation reactions involving biphenyl derivatives and thioether precursors.
  • Cyclization processes to form the imidazole ring.
  • Functionalization steps to introduce the fluorobenzyl group.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may exert its effects through apoptosis induction and cell cycle arrest in cancer cells, targeting pathways such as Bcl-2 and EGFR inhibition.
  • Case Studies : In vitro studies have shown that related imidazole derivatives can inhibit proliferation in various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
AMDA-MB-2312.09
BJurkat1.98
CK5620.96

Antimicrobial Activity

The compound's thioether group may also contribute to antimicrobial properties:

  • Mechanism : Thioethers are known for their ability to disrupt microbial cell membranes, leading to cell lysis.
  • Research Findings : Preliminary studies suggest that similar compounds show activity against Gram-positive bacteria, indicating potential as antimicrobial agents .

Pharmacological Potential

The pharmacological profile of This compound highlights several therapeutic areas:

  • Cancer Therapy : As noted, it may serve as an effective anticancer agent.
  • Infection Control : Its antimicrobial properties could be harnessed for treating infections resistant to conventional antibiotics.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-21-8-4-5-17(15-21)16-28-23-25-13-14-26(23)22(27)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISSQWONDABJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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